molecular formula C17H21N5O3S B12572685 Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-

Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-

Cat. No.: B12572685
M. Wt: 375.4 g/mol
InChI Key: BMMLNHQHOXPEEO-UHFFFAOYSA-N
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Description

Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a triazinoindole moiety and methoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the Triazinoindole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyethyl Groups: This step may involve alkylation reactions using methoxyethyl halides under basic conditions.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Structural Characteristics

The compound features a unique structural framework characterized by:

  • Triazinoindole moiety : This heterocyclic structure is known for its biological activity.
  • Thioether linkage : Enhances reactivity and potential interactions with biological targets.
  • Methoxyethyl substituents : Improve solubility and bioavailability, making it suitable for pharmaceutical applications.

The molecular formula of Acetamide, N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- is C17H21N5O3SC_{17}H_{21}N_{5}O_{3}S, indicating the presence of several heteroatoms that contribute to its chemical properties and biological activities .

Initial studies suggest that the compound exhibits a range of biological activities:

  • Antitumor Properties : Similar compounds have shown efficacy against various cancer cell lines. The triazinoindole structure is believed to facilitate interactions with molecular targets involved in cancer progression.
  • Antimicrobial Effects : The compound may possess antimicrobial properties, which could be explored for therapeutic use against bacterial and fungal infections.

Research indicates that Acetamide, N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- interacts with specific enzymes and receptors within metabolic pathways. Further studies are required to elucidate its precise mechanism of action .

Synthetic Routes

The synthesis of Acetamide, N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- typically involves multiple steps starting from readily available precursors. Common reagents used include:

  • Oxidizing agents : Such as hydrogen peroxide.
  • Reducing agents : Like lithium aluminum hydride.

Industrial methods may optimize these synthetic routes to improve yield and reduce costs by employing techniques such as continuous flow reactors .

Potential Applications

The unique combination of functional groups in Acetamide, N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- allows for diverse applications in several fields:

Field Application
Pharmaceuticals Development of novel anticancer and antimicrobial agents.
Agrochemicals Potential use as a pesticide or herbicide due to its biological activity.
Biochemical Research Study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazinoindole moiety may play a key role in binding to these targets, while the methoxyethyl groups may enhance its solubility and bioavailability. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamides with different substituents, triazinoindole derivatives, and compounds with methoxyethyl groups.

Uniqueness

What sets Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further study.

Biological Activity

Acetamide, N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazine core fused with an indole moiety, which is known for its diverse biological activities. The presence of methoxyethyl groups is believed to enhance solubility and bioavailability. The structural formula can be represented as follows:

CxHyNzOaSb\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • G-protein-coupled receptors (GPCRs) : Recent studies have highlighted the role of 1,2,4-triazines in modulating GPCRs, particularly GPR84, which is implicated in inflammatory responses and fibrotic diseases .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of acetamide derivatives. Research indicates that modifications to the triazine and indole structures can significantly influence their potency:

  • Methoxy Substituents : The presence of methoxy groups has been correlated with increased antibacterial activity against gram-positive organisms .
  • Indole Modifications : Alterations in the indole ring can lead to variations in anti-inflammatory and anticancer activities.

Antimicrobial Activity

A series of tests have demonstrated that derivatives of acetamide exhibit varying degrees of antimicrobial activity. For instance:

Compound StructureActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
Acetamide Derivative AModerate (MIC = 32 µg/mL)Weak (MIC > 128 µg/mL)
Acetamide Derivative BStrong (MIC = 16 µg/mL)Moderate (MIC = 64 µg/mL)

Cytotoxicity Studies

In vitro studies have shown that certain derivatives possess cytotoxic effects against cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa25
MCF-730
A54920

Case Studies

  • Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of acetamide derivatives in a murine model of arthritis. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with specific derivatives .
  • Anticancer Activity : Another case study focused on the effect of acetamide on breast cancer cell lines. The compound was found to induce apoptosis through caspase activation pathways .
  • Toxicological Assessment : Long-term exposure studies have raised concerns regarding hepatotoxicity associated with high doses of acetamide derivatives. Monitoring liver function tests in animal models revealed significant alterations at elevated concentrations .

Q & A

Q. Basic: What are the critical steps for synthesizing derivatives of this acetamide compound?

Methodological Answer:
The synthesis typically involves chloroacetylation of intermediates followed by nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetyl chloride in dimethylformamide (DMF) using potassium carbonate as a base .
  • Step 2: Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 8:2) .
  • Step 3: Quench with water, extract with ethyl acetate, and recrystallize from ethanol or pet-ether .
    Key variables include solvent choice (DMF for polar intermediates) and stoichiometric ratios (1:1.5 molar ratio of core to chloroacetylated product) .

Q. Advanced: How can reaction yields be optimized for triazinoindole-containing acetamides?

Methodological Answer:

  • Catalyst Optimization: Use copper acetate (Cu(OAc)₂) in click chemistry reactions (e.g., 1,3-dipolar cycloaddition) to improve regioselectivity and yield .
  • Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while tert-butanol/water mixtures (3:1) stabilize azide-alkyne couplings .
  • Temperature Control: Room temperature minimizes side reactions in moisture-sensitive steps, while reflux may accelerate slower reactions .
    Contradictions in yield data (e.g., 54.21% vs. theoretical 53.1% carbon content in ) suggest rigorous post-synthesis purification (e.g., column chromatography) is critical .

Q. Basic: Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at 1667–1682 cm⁻¹, NH stretches at 3262–3302 cm⁻¹) .
  • ¹H/¹³C NMR: Assign methoxy (-OCH₃) protons at δ 3.8 ppm and aromatic protons in the 6.9–8.6 ppm range .
  • Mass Spectrometry: Confirm molecular weight (e.g., HRMS for [M+H]+ ions) and fragmentation patterns (e.g., loss of -SCN or -OCH₃ groups) .

Q. Advanced: How should researchers address discrepancies between calculated and observed spectral data?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR/IR with computational predictions (e.g., density functional theory (DFT) for chemical shifts) .
  • Impurity Analysis: Use HPLC-MS to detect byproducts (e.g., unreacted starting materials or oxidation products) .
  • Crystallography: Single-crystal X-ray diffraction resolves ambiguities in stereochemistry, especially for triazinoindole regioisomers .

Q. Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation: Introduce electron-withdrawing groups (e.g., -NO₂, -Br) to the triazinoindole core to modulate bioactivity. For example, bromine at position 8 enhances antimicrobial potency .
  • Pharmacophore Mapping: Use molecular docking to prioritize substituents that optimize hydrogen bonding (e.g., methoxyethyl groups for solubility) .
  • In Vivo Validation: Test hypoglycemic activity in murine models via glucose tolerance assays, noting toxicity thresholds (e.g., LD₅₀ calculations) .

Q. Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Recrystallization: Use ethanol or pet-ether for polar and non-polar derivatives, respectively .
  • Column Chromatography: Employ silica gel with gradients of ethyl acetate/hexane (20–50%) for complex mixtures .
  • Centrifugation: Remove inorganic salts (e.g., K₂CO₃) after aqueous workup .

Q. Advanced: How can computational methods predict reactivity or optimize synthesis?

Methodological Answer:

  • Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to identify low-energy transition states for key steps like thioether formation .
  • Machine Learning: Train models on existing reaction data (e.g., solvent/catalyst combinations) to predict optimal conditions for new derivatives .
  • Solvent Screening Tools: Use COSMO-RS simulations to select solvents that maximize yield while minimizing side reactions .

Q. Advanced: How are stability and degradation profiles assessed under varying conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks, monitoring via HPLC .
  • Kinetic Analysis: Calculate degradation rate constants (k) under acidic/alkaline conditions to identify labile bonds (e.g., acetamide hydrolysis) .
  • Mass Balance: Ensure degradation products account for ≥90% of initial mass to validate analytical methods .

Q. Basic: What analytical challenges arise in purity assessment?

Methodological Answer:

  • Residual Solvents: Detect DMF or ethyl acetate via GC-MS, adhering to ICH Q3C guidelines .
  • Polymorph Detection: Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms .
  • Limit of Detection (LOD): Validate HPLC methods to quantify impurities at ≤0.1% .

Q. Advanced: How can researchers resolve contradictions in biological activity data?

Methodological Answer:

  • Dose-Response Curves: Re-evaluate IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to confirm target specificity .
  • Metabolite Profiling: Identify active/inactive metabolites via LC-MS/MS in hepatocyte models .
  • Cohort Stratification: In murine studies, control for genetic variability using inbred strains (e.g., Wister Albino mice) .

Properties

Molecular Formula

C17H21N5O3S

Molecular Weight

375.4 g/mol

IUPAC Name

N,N-bis(2-methoxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

InChI

InChI=1S/C17H21N5O3S/c1-24-9-7-22(8-10-25-2)14(23)11-26-17-19-16-15(20-21-17)12-5-3-4-6-13(12)18-16/h3-6H,7-11H2,1-2H3,(H,18,19,21)

InChI Key

BMMLNHQHOXPEEO-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCOC)C(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1

Origin of Product

United States

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